![molecular formula C10H8BFN2O2 B14086393 2-(4-Fluorophenyl)pyrimidine-5-boronic acid](/img/structure/B14086393.png)
2-(4-Fluorophenyl)pyrimidine-5-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(4-Fluorophenyl)pyrimidin-5-yl)boronic acid is a boronic acid derivative with the molecular formula C10H8BFN2O2. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . The presence of both a fluorophenyl and a pyrimidinyl group makes it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(4-Fluorophenyl)pyrimidin-5-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 2-(4-fluorophenyl)pyrimidine using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods: While specific industrial production methods for (2-(4-Fluorophenyl)pyrimidin-5-yl)boronic acid are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, using continuous flow reactors for better control, and employing high-throughput screening for catalyst and condition optimization .
Chemical Reactions Analysis
Types of Reactions: (2-(4-Fluorophenyl)pyrimidin-5-yl)boronic acid primarily undergoes Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives . This reaction is facilitated by a palladium catalyst and a base, typically in an aqueous or alcoholic solvent.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., K2CO3, NaOH), and solvents (e.g., DMF, ethanol).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
2-(4-Fluorophenyl)pyrimidine-5-boronic acid and its derivatives have applications in diverse areas such as drug delivery, anti-inflammatory strategies, and্যালেঞ্জ antibacterial functions . This compound is a pyrimidine derivative with a fluorophenyl group attached, which is used in synthesizing novel compounds and exploring new therapies .
Biomedical Applications
Drug Delivery Systems
- Glucose-Responsive Insulin Release 4-Fluorophenyl boronic acid conjugated chitosan (CS-FPBA) was prepared for glucose-responsive release of insulin . The quantity of insulin delivered was significantly higher with higher glucose levels .
- Tumor Targeting Phenylboronic acid (PBA) is integrated onto the surface of Chitosan nanoparticles (CSNPs) to target cancer cells and enhance deposition time in tumor sites .
Anti-Inflammatory Applications
- 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol (V8) can inhibit the production of nitric oxide (NO) at non-cytotoxic concentrations . V4 and V8 dramatically reduced iNOS and cyclooxygenase mRNA expression (COX-2) in LPS-stimulated RAW 264.7 macrophage cells . These compounds have a strong affinity for the iNOS and COX-2 active sites and formed hydrophobic interactions with them, suggesting their use as a novel therapeutic strategy for inflammation-associated disorders .
Antibacterial Applications
Chemical Synthesis
- Thiazolo[5,4-d]pyrimidine derivatives can be synthesized and evaluated in vitro for their affinity and potency .
- 2-phenyl 5-hydroxypyrimidin-4(3 H)-ones can be created using Suzuki coupling with phenylboronic acid .
- Pyrazolo[1,5-a]pyrimidines have been reported as potent inhibitors of mycobacterial ATP synthase for the treatment of Mycobacterium tuberculosis (M.tb) .
Mechanism of Action
The primary mechanism of action for (2-(4-Fluorophenyl)pyrimidin-5-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the halide substrate. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium center. Subsequent reductive elimination releases the coupled product and regenerates the palladium catalyst .
Comparison with Similar Compounds
2-Fluorophenylboronic acid: Similar in structure but lacks the pyrimidinyl group.
2-Fluoropyridine-5-boronic acid pinacol ester: Contains a pyridine ring instead of a pyrimidine ring.
2-Fluoro-5-chloropyridine-4-boronic acid: Contains a chlorine substituent and a pyridine ring.
Uniqueness: (2-(4-Fluorophenyl)pyrimidin-5-yl)boronic acid is unique due to the presence of both a fluorophenyl and a pyrimidinyl group, which enhances its reactivity and versatility in various chemical transformations compared to its analogs .
Properties
Molecular Formula |
C10H8BFN2O2 |
---|---|
Molecular Weight |
217.99 g/mol |
IUPAC Name |
[2-(4-fluorophenyl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C10H8BFN2O2/c12-9-3-1-7(2-4-9)10-13-5-8(6-14-10)11(15)16/h1-6,15-16H |
InChI Key |
ICTTWQRFYUCWFG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)C2=CC=C(C=C2)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.